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Compound of Interest

Compound Name: Malvidin-3-galactoside chloride

Cat. No.: B15565288

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral analysis of Malvidin-3-
galactoside chloride, a prominent anthocyanin. The following sections detail the characteristic
spectral data obtained through various analytical techniques and provide standardized
experimental protocols for reproducibility.

Quantitative Spectral Data Summary

The spectral characteristics of Malvidin-3-galactoside chloride are summarized in the tables
below, providing a comprehensive quantitative fingerprint for this compound.

UV-Visible (UV-Vis) Spectroscopy

Parameter Wavelength (Amax) Solvent/Conditions

Absorption Maxima ~538 nm, ~274 nm, ~206 nm Acidic mobile phase (pH < 3)

Note: Data is based on the aglycone malvidin and is expected to be very similar for its 3-
galactoside conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Methanol-d4 with Trifluoroacetic acid (MeOD-TFA)
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1H NMR (400 MHz)

Chemical Shift (6) ppm Multiplicity Assignment
5.44 d,J=7.6Hz 1H
3.89-4.10 m 1H
3.84-3.89 m 1H
3.72-3.74 m 1H
3.61-3.66 m 1H
3.43-3.46 m 1H

13C NMR (100 MHz)
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Chemical Shift (8) ppm Assignment
170.4 Carbonyl C
160.6 Aromatic C
159.8 Aromatic C
159.4 Aromatic C
157.4 Aromatic C
147.4 Aromatic C
145.7 Aromatic C
144.3 Aromatic C
135.7 Aromatic C
119.9 Aromatic C
118.0 Aromatic C
115.2 Aromatic C
113.2 Aromatic C
1125 Aromatic C
103.5 Anomeric C
95.1 Aromatic C
78.8 Sugar C
78.1 Sugar C
74.8 Sugar C
71.0 Sugar C
62.3 Sugar C

Mass Spectrometry (MS)
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Key Fragments

Technique lon Mode [M]* (m/z)

(m/z)
HRESIMS Positive 465.1039
LC-ESI-QTOF-MS/MS  Positive 493.1346 331 (aglycone)

Note: [M]* in HRESIMS refers to the mass of the cation, while in LC-ESI-QTOF-MS/MS it may
represent the protonated molecule depending on the source conditions.

Wavenumber (cm—?) Vibrational Mode Functional Group

~3400 (broad) O-H stretch Phenolic and sugar hydroxyls
~2920 C-H stretch Aliphatic and aromatic

~1640 C=C stretch Aromatic rings

~1580 C=C stretch Aromatic rings

~1450 C-H bend Aliphatic

~1340 O-H bend Phenolic hydroxyls

~1280 C-O stretch Aryl ether

~1100-1000 C-O stretch Sugar moiety

~820 C-H out-of-plane bend Aromatic

Experimental Protocols

Detailed methodologies for the spectral analysis of Malvidin-3-galactoside chloride are
provided below.

UV-Visible Spectroscopy

o Sample Preparation: Prepare a stock solution of Malvidin-3-galactoside chloride in
methanol. Dilute the stock solution with an acidic agueous solution (e.g., 0.1 M HCI, pH 1) to
a final concentration suitable for UV-Vis analysis (typically in the pM range).
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e Instrumentation: Use a double-beam UV-Vis spectrophotometer.

o Data Acquisition: Scan the sample from 200 to 800 nm. Use the acidic agueous solution as a
blank.

e Analysis: Identify the wavelengths of maximum absorbance (Amax).

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

o Sample Preparation: Dissolve an accurately weighed sample of Malvidin-3-galactoside
chloride in a deuterated solvent, typically Methanol-d4 (MeOD).[1] A small amount of
trifluoroacetic acid-d (TFA-d) can be added to stabilize the flavylium cation.[1]

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
suitable probe.

» Data Acquisition: Acquire *H NMR and 3C NMR spectra at a constant temperature (e.g., 25
°C). Standard pulse sequences are used.

e Analysis: Process the spectra using appropriate software. Chemical shifts are referenced to
the residual solvent peak.

Mass Spectrometry (LC-MS)

o Sample Preparation: Prepare a dilute solution of Malvidin-3-galactoside chloride in a
solvent compatible with the mobile phase (e.g., methanol/water with a small percentage of
formic acid).

o Chromatography:

[¢]

Column: C18 reversed-phase column.

o

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1%
formic acid.

o

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

o

Injection Volume: 5-10 pL.
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e Mass Spectrometry:
o lonization: Electrospray ionization (ESI) in positive ion mode.
o Analyzer: Quadrupole Time-of-Flight (QTOF) or similar high-resolution mass analyzer.

o Data Acquisition: Acquire full scan mass spectra to determine the accurate mass of the
molecular ion. Acquire tandem mass spectra (MS/MS) by fragmenting the parent ion to aid

in structural elucidation.

e Analysis: Process the data to identify the molecular ion and characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small
amount of the dried sample with potassium bromide (KBr) powder and press it into a thin,
transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the

neat solid sample.
e Instrumentation: An FT-IR spectrometer.
o Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm~1).

e Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional group vibrations.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of
Malvidin-3-galactoside chloride.
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Caption: Workflow for the spectral analysis of Malvidin-3-galactoside chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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